![molecular formula C16H23FN2O2S B11113926 1-Cyclohexyl-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B11113926.png)
1-Cyclohexyl-4-[(3-fluorophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-CYCLOHEXYL-4-(3-FLUOROBENZENESULFONYL)PIPERAZINE is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This particular compound is characterized by the presence of a cyclohexyl group, a fluorobenzene sulfonyl group, and a piperazine ring
Preparation Methods
The synthesis of 1-CYCLOHEXYL-4-(3-FLUOROBENZENESULFONYL)PIPERAZINE typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine derivatives.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-CYCLOHEXYL-4-(3-FLUOROBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorobenzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the nitrogen atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.
Common reagents used in these reactions include halogens, acids, bases, and oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-CYCLOHEXYL-4-(3-FLUOROBENZENESULFONYL)PIPERAZINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-CYCLOHEXYL-4-(3-FLUOROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-CYCLOHEXYL-4-(3-FLUOROBENZENESULFONYL)PIPERAZINE can be compared with other similar compounds, such as:
1-Cyclohexyl-4-(3-chlorobenzenesulfonyl)piperazine: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
1-Cyclohexyl-4-(3-methoxybenzenesulfonyl)piperazine: The presence of a methoxy group instead of a fluorine atom can influence the compound’s reactivity and interactions with biological targets.
1-Cyclohexyl-4-(3-nitrobenzenesulfonyl)piperazine:
These comparisons highlight the uniqueness of 1-CYCLOHEXYL-4-(3-FLUOROBENZENESULFONYL)PIPERAZINE and its potential advantages in various applications.
Properties
Molecular Formula |
C16H23FN2O2S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-cyclohexyl-4-(3-fluorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C16H23FN2O2S/c17-14-5-4-8-16(13-14)22(20,21)19-11-9-18(10-12-19)15-6-2-1-3-7-15/h4-5,8,13,15H,1-3,6-7,9-12H2 |
InChI Key |
QAKGPHQLIKNGJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(piperidin-1-yl)-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B11113850.png)
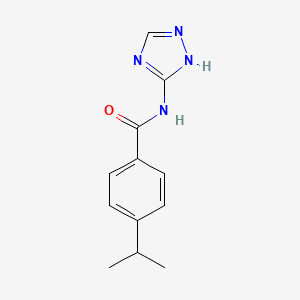
![N-({N'-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide](/img/structure/B11113861.png)
![7-bromo-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11113862.png)
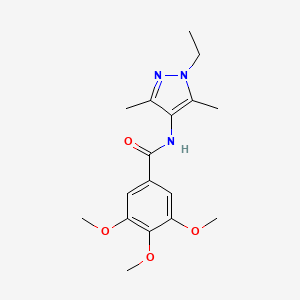
![4-methoxy-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide](/img/structure/B11113873.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11113884.png)
![Ethyl 5-carbamoyl-2-{[(3-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11113887.png)
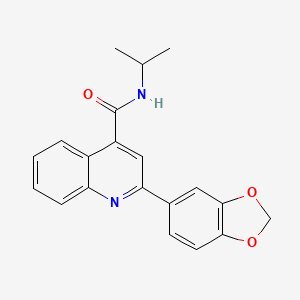

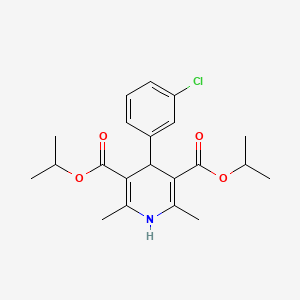

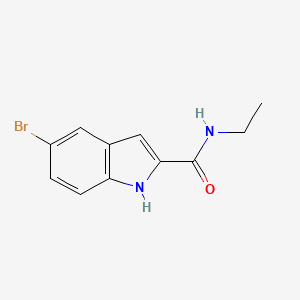
![Ethyl 5-carbamoyl-2-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11113912.png)
